2,5-Bis(5-bromo-3-methyl-2-thienyl)-1,3,4-oxadiazole
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Overview
Description
2,5-Bis(5-bromo-3-methyl-2-thienyl)-1,3,4-oxadiazole is a heterocyclic compound that features both thienyl and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(5-bromo-3-methyl-2-thienyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of 5-bromo-3-methyl-2-thiophenecarboxylic acid hydrazide with a suitable reagent to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for such compounds would generally involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(5-bromo-3-methyl-2-thienyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thienyl and oxadiazole rings can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with various functional groups replacing the bromine atoms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2,5-Bis(5-bromo-3-methyl-2-thienyl)-1,3,4-oxadiazole would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. In materials science, its electronic properties would be of primary interest.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(2-thienyl)-1,3,4-oxadiazole: Lacks the bromine and methyl groups, which might affect its reactivity and applications.
2,5-Bis(5-bromo-2-thienyl)-1,3,4-oxadiazole: Similar but without the methyl groups, potentially leading to different physical and chemical properties.
Uniqueness
The presence of bromine and methyl groups in 2,5-Bis(5-bromo-3-methyl-2-thienyl)-1,3,4-oxadiazole might confer unique reactivity and properties, making it suitable for specific applications where other similar compounds might not be as effective.
Properties
CAS No. |
854607-42-4 |
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Molecular Formula |
C12H8Br2N2OS2 |
Molecular Weight |
420.1 g/mol |
IUPAC Name |
2,5-bis(5-bromo-3-methylthiophen-2-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H8Br2N2OS2/c1-5-3-7(13)18-9(5)11-15-16-12(17-11)10-6(2)4-8(14)19-10/h3-4H,1-2H3 |
InChI Key |
LBDIZTSYSWJVJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)Br)C2=NN=C(O2)C3=C(C=C(S3)Br)C |
Origin of Product |
United States |
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